Hederasaponin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

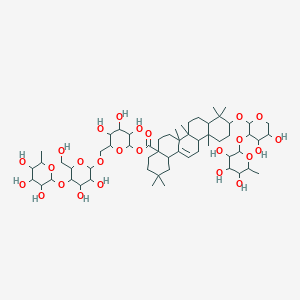

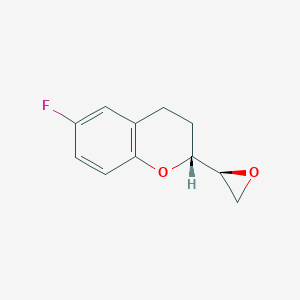

Hederasaponin B is a triterpene saponin found in Hedera helix, commonly known as English Ivy . It has been reported to have antiviral and antioxidant activities . It inhibits the cytopathic effect induced by the enterovirus 71 (EV71) genotypes C3 and C4a . It also inhibits superoxide generation in human neutrophils .

Synthesis Analysis

Hederasaponin B and hederacoside C are extracted from Hedera helix leaves. Their purification is carried out using reverse phase column chromatography with a modified method, providing an affordable alternative to HPLC . The mixture of saponins was then subjected to reverse phase chromatography on 55 g of MCI GEL CHP20P .Molecular Structure Analysis

The molecular formula of Hederasaponin B is C59H96O25 . Structurally, hederacoside C differs from hederasaponin B only by the presence of a hydroxyl group at the carbon 23 of the aglycon .Chemical Reactions Analysis

The critical micelle concentration (cmc) measurement confirmed the hydrophilic nature of hederacoside C that led to a higher cmc value compared to hederasaponin B and alpha-hederin . Therefore, the cmc value of hederasaponin B is nearly an order of magnitude lower compared to hederacoside C .Physical And Chemical Properties Analysis

Hederasaponin B is a solid of an amorphous nature, having a relatively high molecular weight . The study of the surface tension revealed that the more lipophilic alpha-hederin displayed a greater surface tension value compared to hederasaponin B and hederacoside C .Aplicaciones Científicas De Investigación

Specific Scientific Field: Pharmacology and Traditional Medicine

Summary:

Hederasaponin B is a triterpene saponin isolated from ivy leaves. It has been used in traditional medicine for centuries due to its expectorant and bronchospasmolytic effects. In modern pharmacology, ivy leaf extract-containing drugs are prescribed for respiratory disorders, including common colds associated with cough and acute/chronic inflammatory bronchial conditions.

Methods of Application:

Results and Outcomes:

- Chemical Constituents : Besides hederasaponin B, ivy leaf extract contains other compounds like flavonoids, polyacetylenes, and phenolic compounds .

Specific Scientific Field: Metabolism Studies

Summary:

Researchers have conducted metabolic studies on hederasaponin B to understand its transformation within the body.

Methods of Application:

- Comparison with Ciwujianoside B : Hederasaponin B was compared with ciwujianoside B (which shares similar sugar chain structures but has a distinct aglycone) to verify hypotheses related to sugar chain involvement in triterpenoid saponin metabolism .

Specific Scientific Field: Surface Properties and Micelles

Summary:

Hederasaponin B and hederacoside C were extracted from ivy leaves, and their purification was carried out using reverse-phase column chromatography. This method provides an affordable alternative to high-performance liquid chromatography (HPLC).

Methods of Application:

Yu, M., Shin, Y. J., Kim, N., Yoo, G., Park, S., & Kim, S. H. (2015). Determination of Saponins and Flavonoids in Ivy Leaf Extracts Using HPLC-DAD. Journal of Chromatographic Science, 53(4), 478–483. DOI: 10.1093/chromsci/bmu068 Metabolic study reference: Read more Surface properties and micelles study reference: Read more

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-BVLVEXITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hederasaponin B | |

CAS RN |

36284-77-2 |

Source

|

| Record name | Hederasaponin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)